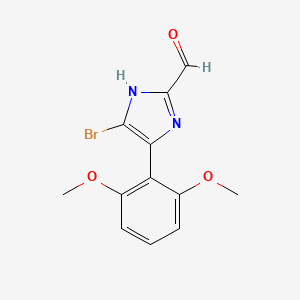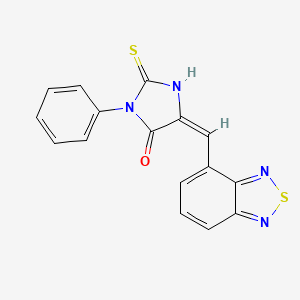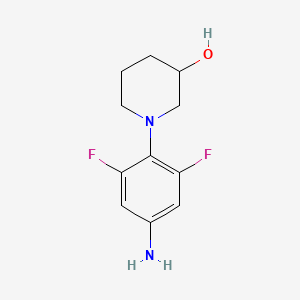
2-(4'-Methyl-4-biphenylyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Methyl-4-biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a biphenyl group that has a methyl substituent at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.
Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.
Industrial Production Methods
Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4’-Methyl-4-biphenylyl)pyrrole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler heterocyclic compound with similar aromatic properties.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activities.
Uniqueness
2-(4’-Methyl-4-biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts additional steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new materials and drugs .
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3 |
InChI-Schlüssel |
IDMCFNMXZULHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)



